molecular formula C20H40O3 B14462074 Ethyl 6-hydroxyoctadecanoate CAS No. 66022-18-2

Ethyl 6-hydroxyoctadecanoate

Cat. No.: B14462074
CAS No.: 66022-18-2
M. Wt: 328.5 g/mol
InChI Key: YBBZXFMNUPXJPO-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyoctadecanoate is an ester derivative of octadecanoic acid (stearic acid) with a hydroxyl group at the 6th carbon position and an ethyl ester moiety. While specific data on this compound are scarce in the provided evidence, its properties can be inferred through comparisons with structurally related esters, such as Ethyl Hexadecanoate (Ethyl Palmitate) and substituted ethyl hexanoates .

Properties

CAS No.

66022-18-2

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

ethyl 6-hydroxyoctadecanoate

InChI

InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18-20(22)23-4-2/h19,21H,3-18H2,1-2H3

InChI Key

YBBZXFMNUPXJPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCC(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxyoctadecanoate can be synthesized through the esterification of 6-hydroxyoctadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the transesterification of triglycerides derived from natural oils, such as castor oil. The process involves the use of a catalyst, such as sodium methoxide, to convert the triglycerides into the desired ester. This method is advantageous due to the availability and sustainability of natural oil sources.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxyoctadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 6-oxooctadecanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 6-hydroxyoctadecanol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are employed.

Major Products Formed

    Oxidation: Ethyl 6-oxooctadecanoate

    Reduction: Ethyl 6-hydroxyoctadecanol

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Ethyl 6-hydroxyoctadecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. The hydroxyl group on the sixth carbon can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl Hexadecanoate (Ethyl Palmitate)

Key Properties:

  • Physical State : Crystalline, colorless solid .
  • Solubility : Insoluble in water; soluble in organic solvents .

Comparison with Ethyl 6-Hydroxyoctadecanoate:

Property This compound (Inferred) Ethyl Hexadecanoate
Chain Length C18 C16
Functional Groups Hydroxyl (-OH) at C6 None
Polarity Higher (due to -OH) Lower
Water Solubility Slightly higher (hydrogen bonding) Insoluble
Reactivity Susceptible to oxidation/derivatization Stable under standard conditions
Applications Potential in surfactants or pharmaceuticals Laboratory standard

The hydroxyl group in this compound likely increases its reactivity and polarity compared to Ethyl Hexadecanoate, expanding its utility in reactions requiring functionalization.

Ethyl 6-(2,5-Dichlorophenyl)-6-Oxohexanoate

Structure : Ethyl ester with a dichlorophenyl and ketone group at C6 (shorter chain: C6) .
Key Properties :

  • Substituents : Electron-withdrawing chlorine atoms and aromatic ring.

Comparison with this compound:

Property This compound (Inferred) Ethyl 6-(2,5-Dichlorophenyl)-6-Oxohexanoate
Chain Length C18 C6
C6 Functional Group Hydroxyl (-OH) Ketone (-CO-) and dichlorophenyl
Polarity Moderate (hydroxyl) High (aromatic and halogenated groups)
Stability Stable unless oxidized May degrade under UV/heat (halogenated)
Applications Biocompatible applications Likely niche synthetic intermediates

The dichlorophenyl and ketone groups in the hexanoate derivative introduce steric and electronic effects absent in this compound, making the latter more suitable for biological or environmental applications due to lower toxicity risks.

General Trends in Ethyl Esters

Chain Length : Longer chains (e.g., C18 vs. C16) increase melting/boiling points and hydrophobicity.

Functional Groups : Hydroxyl groups enhance polarity and reactivity, while halogens or aromatic rings may raise toxicity.

Synthesis: Hydroxylated esters may require protective groups during synthesis, unlike simpler esters like Ethyl Hexadecanoate .

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